molecular formula C17H12N2O3 B11839551 4-Methyl-2-oxo-3-[(E)-phenyldiazenyl]-2H-1-benzopyran-8-carbaldehyde CAS No. 554419-74-8

4-Methyl-2-oxo-3-[(E)-phenyldiazenyl]-2H-1-benzopyran-8-carbaldehyde

Cat. No.: B11839551
CAS No.: 554419-74-8
M. Wt: 292.29 g/mol
InChI Key: NSAUFNXKFKISLO-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-3-(phenyldiazenyl)-2H-chromene-8-carbaldehyde is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxo-3-(phenyldiazenyl)-2H-chromene-8-carbaldehyde typically involves the condensation of 4-methyl-2-oxo-2H-chromene-8-carbaldehyde with a diazonium salt derived from aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazenyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: Reduction of the diazenyl group can lead to the formation of corresponding amines.

    Substitution: The chromene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of 4-Methyl-2-oxo-3-(phenyldiazenyl)-2H-chromene-8-carboxylic acid.

    Reduction: Formation of 4-Methyl-2-oxo-3-(phenylamino)-2H-chromene-8-carbaldehyde.

    Substitution: Various substituted chromene derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-2-oxo-3-(phenyldiazenyl)-2H-chromene-8-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-3-(phenyldiazenyl)-2H-chromene-8-carbaldehyde involves its interaction with various molecular targets. The diazenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. These reactive species can induce oxidative stress in cells, which may contribute to the compound’s antimicrobial and anticancer activities. Additionally, the chromene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • **4-Methyl-2-oxo-3-(phenylamino)-2H-ch

Properties

CAS No.

554419-74-8

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

4-methyl-2-oxo-3-phenyldiazenylchromene-8-carbaldehyde

InChI

InChI=1S/C17H12N2O3/c1-11-14-9-5-6-12(10-20)16(14)22-17(21)15(11)19-18-13-7-3-2-4-8-13/h2-10H,1H3

InChI Key

NSAUFNXKFKISLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C=CC=C12)C=O)N=NC3=CC=CC=C3

Origin of Product

United States

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